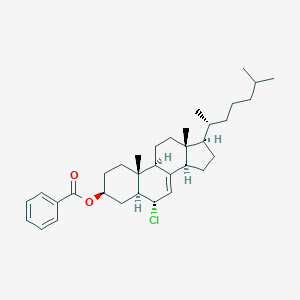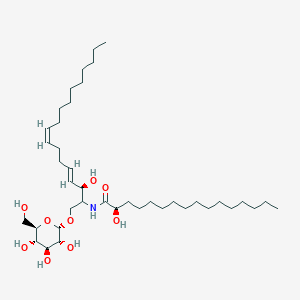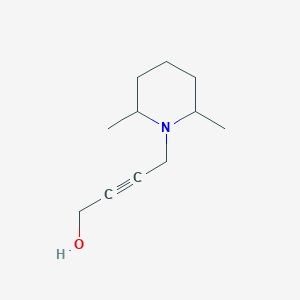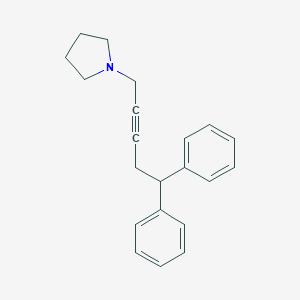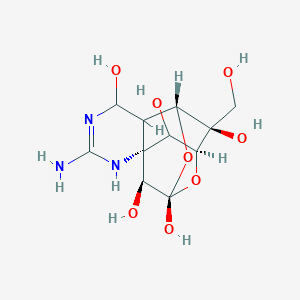![molecular formula C20H23NO B220215 4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220215.png)
4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol, also known as MAB-CHMINACA, is a synthetic cannabinoid that has gained significant attention in the scientific research community. MAB-CHMINACA is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis.
Wirkmechanismus
4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol acts as a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. It binds to the receptor and activates it, leading to a cascade of downstream effects. This activation of the CB1 receptor results in the release of neurotransmitters such as dopamine and serotonin, which are responsible for the feelings of pleasure and reward associated with drug use.
Biochemical and Physiological Effects:
4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate. 4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol has also been shown to have effects on the immune system, including the modulation of cytokine production.
Vorteile Und Einschränkungen Für Laborexperimente
4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol has several advantages for use in lab experiments. It is a potent agonist of the CB1 receptor, making it a useful tool for studying the receptor's function. It is also relatively easy to synthesize, allowing for large-scale production. However, 4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol has limitations as well. It has been shown to have toxic effects on the liver and kidneys, and its use in animal studies has been associated with adverse effects on behavior and cognition.
Zukünftige Richtungen
There are several future directions for research on 4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol. One area of interest is the development of new synthetic cannabinoids that are more selective for the CB1 receptor, which could lead to the development of safer and more effective drugs for the treatment of various conditions. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the brain and behavior, which could inform public health policies and interventions. Additionally, research on the effects of synthetic cannabinoids on the immune system could lead to the development of new treatments for autoimmune diseases.
Synthesemethoden
4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol is synthesized by reacting 1-cyclohexyl-1H-indazole-3-carboxylic acid with methylamine and isobutylamine in the presence of a palladium catalyst. The resulting product is then acylated with 4-fluorobenzoyl chloride, followed by reduction with lithium aluminum hydride to yield 4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol.
Wissenschaftliche Forschungsanwendungen
4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol has been used extensively in scientific research to study the CB1 receptor and its effects on the body. It has been shown to have a high affinity for the CB1 receptor, making it a useful tool for studying the receptor's function. 4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol has also been used to investigate the effects of synthetic cannabinoids on the brain and behavior.
Eigenschaften
Produktname |
4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol |
|---|---|
Molekularformel |
C20H23NO |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
4-[methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol |
InChI |
InChI=1S/C20H23NO/c1-17(2)21(3)16-10-15-20(22,18-11-6-4-7-12-18)19-13-8-5-9-14-19/h4-9,11-14,17,22H,16H2,1-3H3 |
InChI-Schlüssel |
XJSGWHDXBKMGSY-UHFFFAOYSA-N |
SMILES |
CC(C)N(C)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Kanonische SMILES |
CC(C)N(C)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



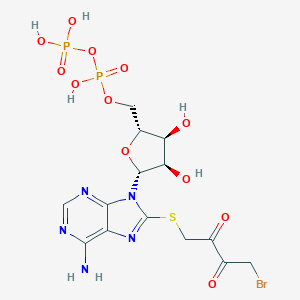
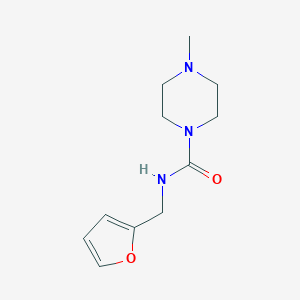
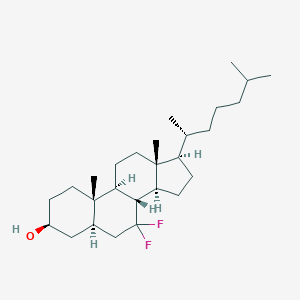
![methyl (1R,4aR,5R,8R,8aR)-8-benzoyloxy-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B220180.png)
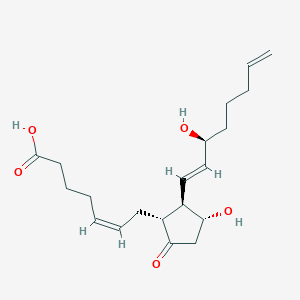
![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B220195.png)
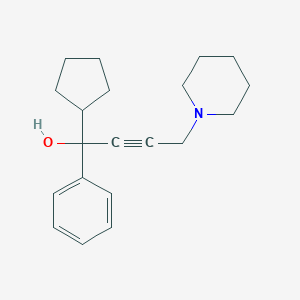
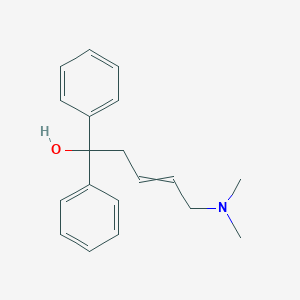
![6-[Bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol](/img/structure/B220216.png)
